2-(Pyrimidin-2-yloxy)benzoic acid

Description

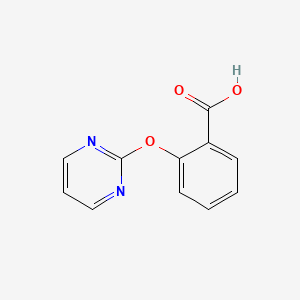

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIHMWNOJJYBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620980 | |

| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160773-23-9 | |

| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Pyrimidin-2-yloxy)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Pyrimidin-2-yloxy)benzoic acid

Introduction

This compound is a heterocyclic compound featuring a benzoic acid scaffold linked to a pyrimidine ring through an ether bond. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical reactivity of its functional groups and the potential for biological activity. The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, while the benzoic acid moiety provides a site for various modifications.[1] This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential areas of application for this compound.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. For context, properties of the parent compound, benzoic acid, are included where direct experimental data for the target molecule is not available.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 160773-23-9 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| Appearance | Solid (predicted) | |

| pKa (Predicted) | Strongest Acidic: 3.28 | [3]¹ |

| pKa (Benzoic Acid) | 4.20 (in H₂O) | [4] |

| Water Solubility (Predicted) | 0.0128 mg/mL | [3]¹ |

| LogP (Predicted) | 3.28 | [3]¹ |

¹Predicted values are for the related compound 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid and are provided for estimation purposes only.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyrimidine ring. The protons on the benzene ring ortho and para to the electron-withdrawing carboxylic acid group would appear downfield. The carboxylic acid proton would present as a broad singlet, typically far downfield (>10 ppm).

-

¹³C NMR: The spectrum would display 11 unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). Aromatic carbons would appear in the 110-160 ppm range.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C-O-C stretches for the ether linkage (around 1250 and 1050 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic rings.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid and cleavage of the ether bond.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established routes, typically involving the formation of the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

A common and effective method for synthesizing aryl ethers is the Williamson ether synthesis. This protocol involves the reaction of a phenoxide with an electrophilic pyrimidine.

Materials:

-

2-Hydroxybenzoic acid (Salicylic acid)

-

2-Chloropyrimidine (or another 2-halopyrimidine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0-3.0 eq) to the solution. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of the benzoic acid.

-

Add 2-chloropyrimidine (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 70-100 °C and maintain for several hours (typically 10-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

References

In-Depth Technical Guide: 2-(Pyrimidin-2-yloxy)benzoic acid

CAS Number: 160773-23-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a bifunctional molecule belonging to the class of benzanilides, integrating the structural features of benzoic acid and a pyrimidine ring through an ether linkage.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its analogues. The presence of both a carboxylic acid and a pyrimidine moiety provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 160773-23-9 | [1][3][4] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1][4] |

| Molecular Weight | 216.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥97% | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 160773-23-9) is not extensively documented in publicly available literature, general synthetic strategies for analogous pyrimidinyloxy benzoic acids provide a foundational methodology. The primary approach involves a nucleophilic aromatic substitution reaction.

General Synthetic Workflow:

The synthesis generally proceeds via the coupling of a hydroxylated benzoic acid derivative with a pyrimidine ring bearing a suitable leaving group.

Illustrative Experimental Protocol (based on analogous syntheses):

-

Deprotonation of Salicylic Acid: To a solution of 2-hydroxybenzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The mixture is stirred to allow for the formation of the corresponding phenoxide salt.

-

Nucleophilic Substitution: A 2-substituted pyrimidine, where the substituent is a good leaving group (e.g., a halogen or a sulfonyl group), is added to the reaction mixture.

-

Reaction Progression: The mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours to allow the nucleophilic aromatic substitution to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude product is collected by filtration.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrimidine rings. The carboxylic acid proton will appear as a broad singlet in the downfield region (typically >10 ppm).

-

¹³C NMR: The spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the aromatic carbons of both ring systems.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

A broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).

-

C-O-C stretching vibrations for the ether linkage.

-

C=C and C=N stretching vibrations characteristic of the aromatic and pyrimidine rings.

Mass Spectrometry (MS):

Mass spectral analysis would confirm the molecular weight of the compound (216.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₁H₈N₂O₃.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, research on analogous structures suggests potential interactions with key biological targets relevant to drug development.

Potential Signaling Pathway Involvement:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation: Analogues of this compound have been investigated for their interaction with PPARγ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.[2] Modulation of PPARγ activity is a key mechanism for the treatment of type 2 diabetes.

-

Casein Kinase 2 (CSNK2A) Inhibition: Research into structurally related compounds, such as 2,6-disubstituted pyrazines, has identified potent inhibitors of Casein Kinase 2 (CSNK2A).[1] CSNK2A is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis, and its dysregulation has been implicated in cancer.

Conclusion

This compound is a valuable chemical entity with a structural framework that holds promise for the development of novel therapeutic agents. While detailed experimental data for this specific compound is sparse, the established synthetic routes for analogous molecules and the biological activities of related compounds provide a strong basis for further investigation. Future research focusing on the detailed synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most probable and widely applicable method for the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of a pyrimidine ring, activated with a suitable leaving group at the 2-position, with 2-hydroxybenzoic acid (salicylic acid). A common variant of this reaction is the Ullmann condensation, which is a copper-catalyzed SNAr reaction.

Key Reactants:

-

Pyrimidine Substrate: A 2-substituted pyrimidine where the substituent is a good leaving group. Examples include:

-

2-Chloropyrimidine

-

2-Bromopyrimidine

-

2-(Methylsulfonyl)pyrimidine

-

-

Benzoic Acid Substrate: 2-Hydroxybenzoic acid (salicylic acid).

-

Catalyst: Typically a copper(I) or copper(II) salt, or copper powder.

-

Base: A base is required to deprotonate the hydroxyl group of salicylic acid, forming a more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium hydroxide (KOH).

-

Solvent: A polar aprotic solvent is generally used to facilitate the reaction. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

Generalized Experimental Protocol

The following is a generalized procedure for the synthesis of this compound via an Ullmann-type condensation. Note: This is a representative protocol and would require optimization for specific laboratory conditions and scale.

Table 1: Reagents and Reaction Conditions (Illustrative)

| Reagent/Parameter | Proposed Role/Value |

| 2-Chloropyrimidine | Starting Material |

| 2-Hydroxybenzoic Acid | Starting Material |

| Copper(I) Iodide (CuI) | Catalyst |

| Potassium Carbonate (K2CO3) | Base |

| Dimethylformamide (DMF) | Solvent |

| Reaction Temperature | 100-150 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

To a dry reaction flask, add 2-hydroxybenzoic acid, potassium carbonate, and copper(I) iodide.

-

Add anhydrous dimethylformamide to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a short period to ensure homogeneity.

-

Add 2-chloropyrimidine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain with stirring for the specified time.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a suitable aqueous acid (e.g., 1 M HCl) to neutralize the base and precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Synthetic Pathway Diagram

The logical workflow for the synthesis of this compound can be visualized as follows:

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(Pyrimidin-2-yloxy)benzoic Acid and its Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanisms of action of 2-(Pyrimidin-2-yloxy)benzoic acid, a versatile heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. Given the limited direct research on the title compound, this guide synthesizes findings from structurally related pyrimidinyloxybenzoic acid derivatives to elucidate its probable biological targets and signaling pathways. The evidence points towards three primary areas of activity: modulation of fibrotic processes, inhibition of protein kinase CK2 (CSNK2A), and modulation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Potential Anti-Fibrotic Activity

Derivatives of pyrimidine, structurally similar to this compound, have demonstrated significant anti-fibrotic properties. These compounds are emerging as promising candidates for the treatment of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix components.

Inhibition of Collagen Synthesis

Studies on novel 2-(pyridin-2-yl) pyrimidine derivatives have shown their ability to inhibit collagen expression in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][2][3] This inhibition is a key indicator of anti-fibrotic potential. The mechanism is believed to involve the targeting of collagen prolyl 4-hydroxylase (P4H), an essential enzyme in collagen biosynthesis.

Quantitative Data on Anti-Fibrotic Activity of Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference Compound |

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 | Pirfenidone, Bipy55′DC |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 | Pirfenidone, Bipy55′DC |

HSC-T6: Immortalized rat hepatic stellate cells

Experimental Protocols

Cell Culture and Viability Assays: Immortalized rat hepatic stellate cells (HSC-T6) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. To assess the anti-proliferative activity of the compounds, HSC-T6 cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Cell viability is then determined using the MTT assay, where the reduction of tetrazolium salts to formazan by metabolically active cells is measured spectrophotometrically.

Collagen Expression Analysis: The effect of the compounds on collagen expression is evaluated by Picro-Sirius red staining, which visualizes collagen fibers. Additionally, the hydroxyproline content, a major component of collagen, is quantified in the cell culture medium using an ELISA-based assay. The expression of Collagen type I alpha 1 (COL1A1) protein is also measured by ELISA to confirm the inhibitory effect on collagen synthesis.[1][2][3]

Signaling Pathway

Casein Kinase 2 (CSNK2A) Inhibition

The 2-carboxyphenyl-pyrimidine scaffold is a key feature in a class of potent inhibitors of Casein Kinase 2 (CSNK2A).[4][5] CSNK2A is a ubiquitously expressed serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and survival.[6] Its dysregulation is linked to various diseases, particularly cancer, making it an attractive therapeutic target.

ATP-Competitive Inhibition

Compounds bearing the pyrimidinyloxy benzoic acid moiety have been shown to act as ATP-competitive inhibitors of CSNK2A.[5] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby disrupting downstream signaling pathways that are crucial for tumor growth and survival.[6]

Quantitative Data on CSNK2A Inhibition by Related Pyrazine Derivatives

| Compound | Target | IC50 (nM) |

| 2,6-disubstituted pyrazine 1 | CSNK2A | 9 |

| 2,6-disubstituted pyrazine 2 (dual inhibitor) | CSNK2A | 5 |

| PIM3 | <3 |

Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of the compounds against CSNK2A is determined using in vitro kinase assays. Recombinant human CSNK2A is incubated with a specific peptide substrate, ATP, and varying concentrations of the test compound. The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Cell-Based Assays: To confirm the cellular activity of the inhibitors, their ability to block CSNK2 substrate phosphorylation within cells is assessed. This is often done using Western blotting with antibodies specific to phosphorylated forms of known CSNK2 substrates. The anti-proliferative and pro-apoptotic effects of the compounds on cancer cell lines are also evaluated using standard cell viability and apoptosis assays.

Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Modulation

A closely related analog, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been identified as a potential modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation.

Transcriptional Regulation

As a PPARγ modulator, this compound could potentially bind to the ligand-binding domain of PPARγ. This binding event would induce a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. The resulting complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Potential Targets Associated with a Pyrimidinyloxybenzoic Acid Analog

| Target | Organism | Pharmacological Action |

| Peroxisome proliferator-activated receptor gamma | Humans | Unknown |

| Nuclear receptor coactivator 2 | Humans | Unknown |

| Retinoic acid receptor RXR-alpha | Humans | Unknown |

Experimental Protocols

Ligand Binding Assays: To determine the binding affinity of the compound to PPARγ, competitive ligand binding assays are performed. This typically involves incubating a source of PPARγ (e.g., recombinant protein or nuclear extracts) with a radiolabeled PPARγ ligand and varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the IC50 value is calculated.

Reporter Gene Assays: To assess the functional activity of the compound as a PPARγ modulator, cell-based reporter gene assays are employed. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. The cells are then treated with the test compound, and the resulting luciferase activity is measured as an indicator of PPARγ activation or inhibition.

Signaling Pathway

Conclusion

The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with the potential to modulate multiple key biological pathways. The core structure appears to be a versatile scaffold for the development of inhibitors of fibrotic processes, novel anti-cancer and anti-viral agents through CSNK2A inhibition, and modulators of metabolic and inflammatory pathways via PPARγ. Further direct investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential and refine its mechanism of action. This guide serves as a foundational resource to direct future research and development efforts.

References

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors using structure- and fragment-based design, docking and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

The Biological Frontier of 2-(Pyrimidin-2-yloxy)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(pyrimidin-2-yloxy)benzoic acid represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The fusion of the pyrimidine ring, a key pharmacophore in numerous clinically approved drugs, with a benzoic acid moiety provides a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the core biological activities of these derivatives, focusing on their anticancer and anti-inflammatory potential. It provides a comprehensive overview of quantitative data, detailed experimental methodologies for key assays, and visual representations of implicated signaling pathways to facilitate further research and drug development in this area. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties[1][2].

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a significant area of research. While specific quantitative data for this compound derivatives is emerging, the broader class of pyrimidine-containing compounds has demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrimidine derivatives against different cancer cell lines, providing a comparative reference for the potential efficacy of this compound analogues. It is important to note that these are not direct data for the topic compound class but for structurally related pyrimidines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-bridging combretastatin derivatives | MCF-7 (Breast Cancer) | 3.38 - 4.67 | [2] |

| Pyrimidine-bridging combretastatin derivatives | A549 (Lung Cancer) | 3.71 - 4.63 | [2] |

| 2-Anilino-4-(benzimidazol-2-yl)-pyrimidines | Various (NCI panel) | < 1 | [2] |

| 1,2,3-Triazole-pyrimidines | MCF-7, MGC-803, EC-109, B16-F10 | 1.42 - 6.52 | [2] |

| Thieno[2,3-d] pyrimidines | MCF-7 (Breast Cancer) | 18.87 (µg/mL) | [2] |

| Pyrimidine-2-thiones | HCT-116 A (Colon Cancer) | 10.72 | [2] |

| Pyrimidine-2-thiones | HepG-2 (Liver Cancer) | 18.95 | [2] |

| Pyrimidine-2-thione analogues | MCF-7 (Breast Cancer) | 2.617 | [2] |

| Indazol-pyrimidine derivatives | MCF-7, A549, Caco2 | 1.629 - 1.841 | [2] |

| 2,4-pyrimidinediamine derivatives | A549, MDA-MB-231, HepG2, SK-N-BE(2) | 0.0003 - 0.01 | [3] |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | 0.48 - 0.74 | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of numerous diseases, including cancer. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is often upregulated during inflammation, making it a prime target for anti-inflammatory drugs[1][5].

Quantitative Anti-inflammatory Data

The following table presents IC50 values for the inhibition of COX-1 and COX-2 by various pyrimidine derivatives, highlighting the potential for selective COX-2 inhibition.

| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 | 0.04 | Not specified | [1] |

| Pyrimidine derivatives L1 and L2 | COX-1 | >100 | >10 | [5] |

| Pyrimidine derivatives L1 and L2 | COX-2 | 10 | [5] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

-

Incubate for 6 to 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Gentle pipetting may also be used.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Subtract the absorbance of the culture medium background from the readings.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to screen for potential inhibitors of the COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PG2), an intermediate product generated by the COX enzyme from arachidonic acid. The COX probe fluoresces upon reacting with PG2, and the signal is proportional to the amount of PG2 generated.

Detailed Protocol:

-

Reagent Preparation:

-

Equilibrate all kit components to room temperature before use.

-

Reconstitute lyophilized COX-2 enzyme in sterile water and keep on ice.

-

Prepare a 10x working solution of the test compounds in COX Assay Buffer.

-

Prepare a diluted solution of Arachidonic Acid/NaOH just before use.

-

-

Assay Setup (in a 96-well white opaque plate):

-

Sample Wells (S): Add 10 µL of the diluted test inhibitor.

-

Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.

-

Inhibitor Control Wells (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Choose two time points in the linear range of the fluorescence plot to calculate the reaction rate (slope).

-

Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

-

Determine the IC50 value from a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

Detailed Protocol:

-

Sample Preparation (Cell Lysates):

-

After treating cells with the test compounds, wash the cells with cold PBS and lyse them in a lysis buffer containing protease inhibitors on ice for 15 minutes.

-

Centrifuge the samples at 12,000 x g to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Analyze the changes in the expression levels of apoptotic proteins in treated cells compared to control cells.

-

Signaling Pathway Visualizations

The biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of pyrimidine derivatives, the NF-κB and apoptosis pathways are plausible targets. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and potential points of intervention.

Experimental Workflow for Anticancer Activity Screening

Workflow for anticancer screening.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both converging on the activation of caspases, the executioners of apoptosis.

Apoptosis signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a key strategy in anti-inflammatory and anticancer drug development.

NF-κB signaling pathway.

Conclusion

Derivatives of this compound hold considerable promise as a scaffold for the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational understanding of their biological activities, supported by available quantitative data for related compounds and detailed experimental protocols for their evaluation. The visualized signaling pathways offer a hypothetical framework for their mechanism of action, guiding future mechanistic studies. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships.

References

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzoic Acid Structural Analogs as Potential Herbicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Pyrimidin-2-yloxy)benzoic Acid Core

The core structure consists of a pyrimidine ring linked to a benzoic acid moiety via an ether linkage at the 2-position of the pyrimidine. This arrangement provides a versatile scaffold for chemical modification to optimize herbicidal activity, selectivity, and physicochemical properties. A notable example from this class is 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, which has been identified for its herbicidal properties.

Synthesis of Structural Analogs

The synthesis of this compound analogs can be achieved through various established organic chemistry methodologies. A general and adaptable synthetic route is presented below.

General Synthetic Workflow

The synthesis of the target compounds can be conceptualized as a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of Potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

This protocol is adapted from established procedures for the synthesis of related pyrimidinyloxy benzoic acid herbicides.

Materials:

-

2,6-dihydroxybenzoic acid

-

2-Methylsulfonyl-4,6-dimethoxypyrimidine

-

Potassium hydroxide (KOH)

-

Toluene

-

Benzyltriethylammonium chloride (Phase Transfer Catalyst)

-

Ethyl acetate

-

Round bottom flask with Dean-Stark apparatus, mechanical stirrer, and condenser

Procedure:

-

Charge a 100 mL round bottom flask equipped with a Dean-Stark apparatus, mechanical stirrer, and condenser with toluene.

-

Add 2,6-dihydroxybenzoic acid (1.0 g-mole), benzyltriethylammonium chloride (5% mol), and potassium hydroxide (3.0 g-mole) at room temperature.

-

Reflux the mixture for 2 hours to azeotropically remove water.

-

Cool the reaction mass to 70°C.

-

Add 2-methylsulfonyl-4,6-dimethoxypyrimidine (2.0 g-mole) to the reaction mixture.

-

Maintain the reaction at reflux temperature for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and isolate the product by filtration.

-

Recrystallize the crude product from ethyl acetate to yield the final product with a purity of >99%.

Structure-Activity Relationship (SAR) and Quantitative Data

While a specific, comprehensive dataset for this compound analogs is not publicly available, we can extrapolate potential structure-activity relationships based on related herbicidal compounds. The following table presents a series of hypothetical analogs with illustrative herbicidal activity data. This data is intended to guide future synthesis and screening efforts. The IC50 values are representative of typical ranges observed for active herbicidal compounds against target enzymes or in whole-plant assays.

| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | Hypothetical IC50 (µM) - ALS Inhibition | Hypothetical GR50 (g/ha) - Whole Plant Assay |

| I-1 | H | H | H | H | H | H | >100 | >500 |

| I-2 | OCH3 | H | OCH3 | H | H | H | 15.2 | 150 |

| I-3 | OCH3 | H | OCH3 | OCH3 | H | OCH3 | 0.8 | 35 |

| I-4 | Cl | H | H | H | H | H | 55.6 | 300 |

| I-5 | OCH3 | H | OCH3 | H | Cl | H | 5.4 | 75 |

| I-6 | OCH3 | H | OCH3 | H | F | H | 2.1 | 50 |

| I-7 | OCH3 | H | OCH3 | H | H | NO2 | 1.5 | 40 |

| I-8 | OCH3 | H | OCH3 | H | H | COOH | 0.5 | 25 |

GR50: The concentration of herbicide that causes a 50% reduction in plant growth.

General SAR Observations (Hypothesized):

-

Substitution on the Pyrimidine Ring: Methoxy groups at the 4 and 6 positions of the pyrimidine ring appear to be beneficial for activity.

-

Substitution on the Benzoic Acid Ring: Electron-withdrawing groups, such as halogens or a nitro group, on the benzoic acid ring may enhance herbicidal potency. The position of these substituents is also likely to be critical.

-

Multiple Pyrimidine Moieties: As seen with 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, the presence of two pyrimidinyloxy groups can lead to high efficacy.

Proposed Mechanism of Action: Modulation of Auxin Signaling

The structural similarity of benzoic acid-based herbicides to the natural plant hormone indole-3-acetic acid (IAA) suggests that they may act as auxin mimics.[1][2] These synthetic auxins can overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1]

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the 26S proteasome.[1] This degradation releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes. Synthetic auxins like the this compound analogs are thought to bind to the TIR1/AFB receptors, leading to constitutive degradation of Aux/IAA repressors and a continuous, unregulated auxin response.[1]

Caption: Proposed mechanism of action via the auxin signaling pathway.

Experimental Protocols for Biological Evaluation

Whole-Plant Pot Assay for Herbicidal Activity

This protocol provides a general framework for assessing the post-emergence herbicidal activity of the synthesized analogs.[3]

Materials:

-

Seeds of target weed species (e.g., Echinochloa colona, Abutilon theophrasti) and crop species for selectivity testing (e.g., rice, maize).

-

Pots (10 cm diameter) filled with a standardized soil mix.

-

Greenhouse or controlled environment chamber.

-

Spray chamber calibrated to deliver a precise volume of liquid.

-

Synthesized analog compounds.

-

Solvent (e.g., acetone or DMSO) and surfactant (e.g., Tween 20).

Procedure:

-

Plant Cultivation: Sow 5-10 seeds of each plant species per pot. After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot). Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.

-

Herbicide Application: Prepare stock solutions of the test compounds in a suitable solvent. On the day of application, prepare serial dilutions to achieve the desired application rates (e.g., corresponding to 25, 50, 100, 200 g active ingredient per hectare). Add a surfactant to the spray solution (e.g., 0.1% v/v).

-

Spray the plants uniformly using a calibrated spray chamber. Include a solvent-only control and a commercial standard herbicide for comparison.

-

Evaluation: Return the treated plants to the greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

At the final evaluation, harvest the above-ground biomass, and determine the fresh and dry weights. Calculate the percent growth inhibition relative to the untreated control.

-

Data Analysis: Use the dose-response data to calculate the GR50 value (the dose required to inhibit growth by 50%) for each compound and plant species using appropriate statistical software (e.g., using log-logistic regression).

In Vivo Acetolactate Synthase (ALS) Inhibition Assay

This assay can be used to determine if the synthesized analogs inhibit ALS, a potential secondary mechanism of action for some pyrimidinyloxybenzoic acid herbicides.[4][5]

Materials:

-

Young, actively growing plants (e.g., soybean or a target weed species).

-

1,1-Cyclopropanedicarboxylic acid (CPCA) - an inhibitor of ketol-acid reductoisomerase.

-

Test compounds.

-

Buffer solution (e.g., phosphate buffer).

-

Sulfuric acid.

-

Creatine and α-naphthol solutions.

-

Spectrophotometer.

Procedure:

-

Plant Treatment: Spray plants with a solution of CPCA to induce the accumulation of acetolactate. At the same time or shortly after, treat the plants with the test compounds at various concentrations. Include a control group treated only with CPCA.

-

Tissue Harvesting: After a defined incubation period (e.g., 6-24 hours), harvest young leaf tissue from the treated plants.

-

Acetolactate Extraction: Homogenize the leaf tissue in a buffer solution and centrifuge to clarify the extract.

-

Decarboxylation and Colorimetric Reaction: Transfer the supernatant to a new tube and add sulfuric acid. Heat the mixture to decarboxylate acetolactate to acetoin. After cooling, add creatine and α-naphthol solutions and incubate to allow for color development.

-

Quantification: Measure the absorbance of the solution at 530 nm using a spectrophotometer. The absorbance is proportional to the amount of acetolactate that accumulated.

-

Data Analysis: Compare the acetolactate accumulation in plants treated with the test compounds to the CPCA-only control. A reduction in acetolactate accumulation indicates inhibition of ALS. Calculate the IC50 value (the concentration of the inhibitor that causes a 50% reduction in enzyme activity).

Conclusion and Future Outlook

The this compound scaffold represents a promising class of herbicides. The information presented in this guide provides a foundation for the rational design, synthesis, and evaluation of novel analogs. Future research should focus on obtaining comprehensive quantitative structure-activity relationship data to refine the design of more potent and selective herbicides. Furthermore, detailed mechanistic studies are required to unequivocally confirm the primary molecular target(s) and to understand the basis of crop selectivity. The development of analogs with novel modes of action or improved environmental profiles will be crucial for sustainable agriculture.

References

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrithiobac | Herbicide for Plant Science Research [benchchem.com]

- 5. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

Spectroscopic and Spectrometric Analysis of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2-(Pyrimidin-2-yloxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 160773-23-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~8.6 | Doublet | 2H | Pyrimidine H4, H6 |

| ~8.1 | Doublet of doublets | 1H | Benzoic H6 |

| ~7.7 | Triplet of doublets | 1H | Benzoic H4 |

| ~7.4 | Triplet | 1H | Benzoic H5 |

| ~7.2 | Triplet | 1H | Pyrimidine H5 |

| ~7.1 | Doublet | 1H | Benzoic H3 |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | COOH |

| ~164 | Pyrimidine C2 |

| ~158 | Pyrimidine C4, C6 |

| ~151 | Benzoic C2 (C-O) |

| ~134 | Benzoic C4 |

| ~132 | Benzoic C6 |

| ~125 | Benzoic C5 |

| ~122 | Benzoic C1 (C-COOH) |

| ~118 | Pyrimidine C5 |

| ~117 | Benzoic C3 |

Experimental Protocol: NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) would be prepared in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired at room temperature on a 400 or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1700-1680 | Strong | C=O stretch (carboxylic acid)[3] |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |

| 1320-1210 | Strong | C-O stretch (ether and carboxylic acid)[3] |

| 1200-1000 | Medium | C-O-C stretch (aryl ether) |

| 900-675 | Medium | Aromatic C-H out-of-plane bend |

Experimental Protocol: FTIR Spectroscopy

For a solid sample like this compound, the infrared spectrum would typically be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[4]

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer for analysis.[5]

-

ATR Method: A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The IR spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 199 | [M - OH]⁺ |

| 171 | [M - COOH]⁺ |

| 121 | [C₆H₅O-CO]⁺ |

| 95 | [C₄H₃N₂O]⁺ |

| 79 | [C₄H₃N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound could be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample would be introduced into the mass spectrometer, typically after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or via a direct insertion probe. The molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. molcore.com [molcore.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. jascoinc.com [jascoinc.com]

- 5. drawellanalytical.com [drawellanalytical.com]

The Dawn of a New Herbicide Class: The Discovery and History of 2-(Pyrimidin-2-yloxy)benzoic Acid

For Immediate Release

A deep dive into the scientific journey of 2-(Pyrimidin-2-yloxy)benzoic acid reveals a molecule at the heart of a significant class of herbicides. This technical guide explores the discovery, history, and core scientific principles behind this compound and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug and agrochemical development.

The story of this compound is intrinsically linked to the development of modern herbicides. While the exact first synthesis of the parent compound is not prominently documented in publicly available scientific literature, its significance emerged with the discovery of its derivatives as potent inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme in plant growth.

A Pivotal Discovery in Weed Management

The foundational discovery of the herbicidal activity of the pyrimidinyloxybenzoic acid (PYB) class, to which this compound belongs, can be traced back to the late 1980s and early 1990s. A key milestone in this journey is the U.S. Patent 5,149,357, filed in 1991 and granted in 1992. This patent detailed the synthesis and potent herbicidal activity of derivatives of this compound, such as 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. These compounds were found to be highly effective at controlling a broad spectrum of weeds in major crops.

The mode of action of these herbicides was identified as the inhibition of the acetohydroxyacid synthase (AHAS) enzyme.[1][2] This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides effectively starve the weeds of essential nutrients, leading to their demise. This targeted approach offered a high degree of selectivity, making these compounds valuable tools for agriculture. One of the most commercially successful derivatives that emerged from this class of compounds is Bispyribac-sodium.[3][4][5]

Physicochemical Properties

The core compound, this compound, possesses the following key physicochemical properties:

| Property | Value |

| CAS Number | 160773-23-9 |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally involves a nucleophilic aromatic substitution reaction. A common synthetic route is the condensation of a substituted 2-halopyrimidine or a 2-sulfonylpyrimidine with a suitably substituted salicylic acid derivative in the presence of a base.

General Experimental Protocol for the Synthesis of this compound Derivatives

A representative experimental protocol, based on the synthesis of 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid as described in U.S. Patent 5,149,357, is as follows:

-

Preparation of the Sodium Salt of Salicylic Acid: A solution of the appropriately substituted salicylic acid in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base, such as sodium hydride, to form the corresponding sodium salt.

-

Nucleophilic Aromatic Substitution: To the solution of the sodium salt, the substituted 2-methylsulfonylpyrimidine (e.g., 4,6-dimethoxy-2-methylsulfonylpyrimidine) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 18 hours) to facilitate the nucleophilic aromatic substitution.

-

Workup and Isolation: The reaction is quenched with water, and the aqueous solution is acidified (e.g., with hydrochloric acid) to precipitate the product. The solid product is then collected by filtration, washed, and dried to yield the desired this compound derivative.

The following diagram illustrates the general workflow for the synthesis:

Mechanism of Action: Inhibition of the AHAS Pathway

The herbicidal activity of this compound derivatives stems from their ability to inhibit the AHAS enzyme. This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids. The inhibition of this pathway leads to the depletion of these vital amino acids, ultimately causing plant death.

The following diagram illustrates the signaling pathway and the point of inhibition:

Quantitative Data on Herbicidal Activity

| Compound (from US Patent 5,149,357) | Application Rate ( kg/ha ) for >80% Weed Control |

| 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | 0.008 - 0.25 |

| Methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate | 0.008 - 0.25 |

Conclusion

The discovery of this compound derivatives marked a significant advancement in the field of herbicides. Their targeted inhibition of the AHAS enzyme provided a highly effective and selective means of weed control. While the initial discovery of the parent compound remains somewhat obscure, the extensive patent literature from the early 1990s clearly establishes the historical and scientific importance of this chemical class. The continued research and development of new derivatives based on this core structure underscore its enduring legacy in modern agriculture and weed management.

References

- 1. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]

- 4. Bispyribac | C19H18N4O8 | CID 443031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bispyribac-sodium | C19H17N4NaO8 | CID 23682789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Pyrimidin-2-yloxy)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for the development of novel therapeutic agents. While direct therapeutic targets of the parent compound are not extensively documented in publicly available literature, analysis of its derivatives provides significant insight into its potential biological activities. This technical guide consolidates the available data on a key derivative, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (also known as BVT.13), to elucidate the probable therapeutic targets of the core scaffold. The primary targets identified are members of the nuclear receptor superfamily, specifically Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Retinoid X Receptor Alpha (RXRα), along with the associated Nuclear Receptor Coactivator 2 (NCoA-2).

Identified Potential Therapeutic Targets

Based on the activity of its derivative, BVT.13, the primary potential therapeutic targets for compounds based on the this compound scaffold are:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.

-

Retinoid X Receptor Alpha (RXRα): A nuclear receptor that forms heterodimers with other nuclear receptors, including PPARγ, to regulate gene expression.

-

Nuclear Receptor Coactivator 2 (NCoA-2): A transcriptional coactivator that binds to nuclear receptors, like the PPARγ/RXRα heterodimer, to enhance the transcription of target genes.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the derivative 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (BVT.13).

| Compound | Target | Assay Type | Value | Reference |

| 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (BVT.13) | PPARγ | Binding Assay | EC50: 1300 nM | [1] |

Signaling Pathways and Mechanisms of Action

The interaction of ligands with the PPARγ/RXRα heterodimer initiates a cascade of events leading to the transcription of target genes. The binding of an agonist to PPARγ induces a conformational change in the receptor, which promotes the recruitment of coactivators like NCoA-2. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

References

An In-depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzoic Acid: Synthesis, Derivatives, and Biological Activities

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a pyrimidine ring through an ether bond. Its chemical structure, identified by the CAS Number 160773-23-9 and the molecular formula C11H8N2O3, makes it a valuable scaffold in medicinal chemistry and agrochemical research. The arrangement of the aromatic rings and the presence of reactive functional groups allow for a wide range of chemical modifications, leading to the development of derivatives with diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, the biological activities of its derivatives, and the experimental protocols used for their evaluation. While quantitative biological data for the parent compound is limited in the public domain, this review summarizes the significant findings related to its derivatives, offering insights for researchers, scientists, and drug development professionals.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes. One common approach involves the nucleophilic aromatic substitution reaction between a dihydroxybenzoic acid and a pyrimidine ring bearing a suitable leaving group, such as a sulfonyl group[1].

A more recent and innovative method for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids involves the ring contraction of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) by reacting it with 1,3-dicarbonyl compounds or their synthetic equivalents[1].

Experimental Protocol: Synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzoic acid from 2-carbamimidoylbenzoic acid

This protocol describes a method for the synthesis of a derivative of the core scaffold.

Materials:

-

2-carbamimidoylbenzoic acid

-

Methyl acetoacetate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Acetic acid (AcOH)

Procedure:

-

A mixture of 2-carbamimidoylbenzoic acid (1 equivalent) and a slight excess of methyl acetoacetate is prepared in anhydrous methanol.

-

Sodium methoxide (2.2 equivalents) is added to the mixture. This serves to deprotonate the carboxyl group of the 2-carbamimidoylbenzoic acid and to activate the 1,3-dicarbonyl compound.

-

The reaction mixture is refluxed for 4 hours.

-

After the reaction is complete, the mixture is cooled and then acidified with acetic acid to precipitate the product.

-

The resulting product, 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzoic acid, can be collected by filtration and further purified if necessary.

Biological Activities of this compound Derivatives

While biological activity data for the parent compound, this compound, is scarce in the reviewed literature, numerous derivatives have been synthesized and evaluated for a range of biological activities, including herbicidal, anti-fibrotic, and enzyme-inhibitory effects.

Herbicidal Activity

Certain derivatives of this compound have demonstrated potent herbicidal properties. These compounds often act by inhibiting key enzymes in plant metabolic pathways. One such target is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, which is a crucial enzyme in the biosynthesis of branched-chain amino acids. Another target for herbicidal derivatives is protoporphyrinogen oxidase (PPO).

Quantitative Data for Herbicidal Derivatives:

| Compound Class | Target Weed(s) | Activity | Reference |

| Bispyribac phenolic esters | Barnyard grass | ED90 of 0.55 to 0.60 g a.i./hm² for fresh weight inhibition | |

| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L |

Anti-Fibrotic Activity

Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). Hepatic stellate cell activation is a key event in the development of liver fibrosis.

Quantitative Data for Anti-Fibrotic Derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 | |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 |

Enzyme Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes implicated in disease, including Casein Kinase 2 (CK2) and Peroxisome proliferator-activated receptor-gamma (PPARγ).

-

Casein Kinase 2 (CK2) Inhibition: 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of CK2, an enzyme involved in pro-survival and proliferative signaling cascades in cancer.

-

PPARγ Modulation: A derivative, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been linked to potential interactions with PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.

Signaling Pathways

The biological activities of this compound derivatives can be attributed to their interaction with specific signaling pathways. Based on the identified targets, two key pathways are of particular interest: the PPARγ signaling pathway and the Casein Kinase 2 (CK2) signaling pathway.

Caption: PPARγ signaling pathway activation by a ligand.

Caption: Inhibition of CK2 signaling by a derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay is used to determine the herbicidal activity of compounds that target the PPO enzyme.

Materials:

-

Test compounds (derivatives of this compound)

-

Spinach chloroplasts (source of PPO)

-

Protoporphyrinogen IX (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM MgCl2)

-

96-well microplate

-

Microplate reader capable of fluorescence measurement (Excitation ~405 nm, Emission ~630 nm)

Procedure:

-

Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves using standard differential centrifugation methods.

-

Enzyme Preparation: Prepare a stromal fraction from the isolated chloroplasts, which will serve as the source of the PPO enzyme.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the chloroplast stromal fraction, and various concentrations of the test compound. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX, to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes) in the dark.

-

Measurement: Measure the fluorescence of the product, protoporphyrin IX, using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of PPO activity for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for the PPO inhibition assay.

Anti-Fibrotic Activity Assay in HSC-T6 Cells

This assay evaluates the potential of compounds to inhibit the activation of hepatic stellate cells, a key process in liver fibrosis.

Materials:

-

Immortalized rat hepatic stellate cells (HSC-T6)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

Platelet-derived growth factor (PDGF) or Transforming growth factor-beta (TGF-β1) to induce fibrosis

-

MTT or similar cell viability assay kit

-

ELISA kit for α-smooth muscle actin (α-SMA) or collagen type I

Procedure:

-

Cell Culture: Culture HSC-T6 cells in appropriate medium until they reach the desired confluence.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control.

-

Induction of Fibrosis: Induce fibrosis by adding PDGF or TGF-β1 to the culture medium.

-

Cell Viability Assay: Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed anti-fibrotic effects are not due to cell death.

-

Quantification of Fibrotic Markers: Measure the expression of fibrotic markers such as α-SMA and collagen type I using ELISA or Western blotting.

-

Data Analysis: Determine the effect of the test compounds on the expression of fibrotic markers and calculate IC50 values.

Caption: Workflow for the anti-fibrotic activity assay.

Conclusion

This compound serves as a versatile and important scaffold in the development of new biologically active molecules. While the parent compound itself has limited reported biological data, its derivatives have shown significant promise as herbicides, anti-fibrotic agents, and enzyme inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective compounds. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers to further explore the potential of this chemical class in drug discovery and agrochemical development. Future research should aim to fill the knowledge gap regarding the biological activity of the parent compound and to further optimize its derivatives for enhanced efficacy and safety.

References

Safety and Handling of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical.

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid (CAS No. 160773-23-9) is an aromatic carboxylic acid containing a pyrimidine moiety. Its structural features make it a compound of interest in medicinal chemistry and drug development as a potential building block for more complex molecules.[1] Understanding the safety and handling of this compound is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the known and inferred safety information, handling procedures, and emergency protocols based on available data for the compound and its structural analogs.

Hazard Identification and Classification

Based on information for structurally related compounds, this compound is anticipated to have the following hazard classifications.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following table summarizes key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 160773-23-9 | [2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| Appearance | Solid (form may vary) | Inferred |

| Purity | ≥97% | [2] |

Toxicological Information

| Route of Exposure | Toxicological Effect | Species | LD50/LC50 | Source |

| Oral | Acute toxicity | Rat | 1700 mg/kg (for Benzoic Acid) | [3] |

| Dermal | Acute toxicity | Rabbit | >10000 mg/kg (for Benzoic Acid) | [3] |

Summary of Health Effects:

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[3]

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[4]

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[4]

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling aromatic carboxylic acids and pyrimidine derivatives in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Spill and Disposal Procedures

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For large spills, contain the spill and collect the material for disposal.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |